2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
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Overview
Description
2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a methoxy group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then coupled with a pyrimidine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine .
Scientific Research Applications
2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Shares the methoxy and pyridine functionalities but differs in the presence of a boronic acid group.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridine and triazole ring but differs in the benzoic acid moiety.
Uniqueness
2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is unique due to the combination of its methoxy, pyridine, and oxadiazole functionalities, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-2-4-13-5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBRPAAOKLELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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